molecular formula C12H8ClF3N4S B13729479 6-(4-Chlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine

6-(4-Chlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine

Cat. No.: B13729479
M. Wt: 332.73 g/mol
InChI Key: JLCYOHBRVGDUTK-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group, a thioureido group, and a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative and a suitable nucleophile.

    Addition of the Thioureido Group: The thioureido group can be added through a reaction between the pyrimidine derivative and thiourea under controlled conditions.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of cost-effective reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and catalytic amounts of base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C12H8ClF3N4S

Molecular Weight

332.73 g/mol

IUPAC Name

[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thiourea

InChI

InChI=1S/C12H8ClF3N4S/c13-7-3-1-6(2-4-7)8-5-9(12(14,15)16)19-11(18-8)20-10(17)21/h1-5H,(H3,17,18,19,20,21)

InChI Key

JLCYOHBRVGDUTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F)Cl

Origin of Product

United States

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